1-(2-Methoxyethyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea

Description

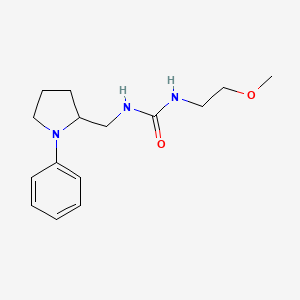

1-(2-Methoxyethyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea is a urea derivative characterized by a methoxyethyl substituent at the 1-position and a (1-phenylpyrrolidin-2-yl)methyl group at the 3-position.

Properties

IUPAC Name |

1-(2-methoxyethyl)-3-[(1-phenylpyrrolidin-2-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2/c1-20-11-9-16-15(19)17-12-14-8-5-10-18(14)13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3,(H2,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJUSKNDPZNRRJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)NCC1CCCN1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Methoxyethyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the phenylpyrrolidinyl intermediate: This step involves the reaction of phenylacetonitrile with a suitable amine to form the phenylpyrrolidinyl intermediate.

Introduction of the methoxyethyl group: The intermediate is then reacted with 2-methoxyethanol under acidic or basic conditions to introduce the methoxyethyl group.

Formation of the urea linkage: Finally, the compound is treated with an isocyanate to form the urea linkage, resulting in the desired product.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

1-(2-Methoxyethyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Structural Representation

The structural features of the compound can be depicted as follows:

Research has indicated that this compound exhibits significant biological activities, particularly in the following areas:

Anticancer Activity

Several studies have investigated the anticancer properties of related urea derivatives, highlighting their potential to inhibit cancer cell proliferation. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines.

These findings suggest that this compound may also exhibit significant cytotoxic effects against various cancer cell lines, warranting further investigation into its mechanisms of action.

Anti-inflammatory Effects

In addition to its anticancer properties, compounds within the same chemical class have demonstrated anti-inflammatory effects. Certain derivatives have been shown to inhibit TNF-alpha production in LPS-induced models, indicating their potential for therapeutic applications in inflammatory diseases.

Study 1: In Vitro Evaluation

In a controlled laboratory setting, this compound was tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with notable efficacy observed in lung and breast cancer models.

Study 2: Mechanistic Insights

A mechanistic study utilizing molecular docking simulations revealed that the compound could effectively bind to specific kinase targets, suggesting a plausible pathway for its anticancer activity. The binding affinity was comparable to known inhibitors, indicating its potential as a lead compound for further development.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

Structural Diversity and Functional Effects

- Isoquinoline vs.

- Polar Substituents : The methoxyethyl group in the target compound likely enhances solubility compared to the sulfonyl group in 1-(4,6-dimethoxypyrimidin-2-yl)-1-[3-(ethanesulfonyl)pyridin-2-yl]urea , which may increase metabolic resistance .

- Aromatic Systems : The pyrrole-carbonyl group in 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea introduces additional hydrogen-bonding sites, which could enhance receptor affinity compared to the target compound’s simpler methoxyethyl chain .

Analytical Characterization

- While the target compound lacks reported spectroscopic data, 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea was rigorously characterized via FTIR, UV-VIS, NMR, and HRMS, setting a benchmark for structural validation of urea derivatives .

Biological Activity

1-(2-Methoxyethyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a urea moiety linked to a phenylpyrrolidine structure, which is significant for its biological interactions. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C15H22N2O2 |

| Molecular Weight | 262.35 g/mol |

| CAS Number | Not explicitly listed |

The mechanism of action for this compound involves its interaction with various biological targets, including enzymes and receptors. The phenylpyrrolidine moiety is known to modulate protein activity, which can lead to various biological effects such as:

- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in metabolic pathways.

- Alteration of Receptor Signaling : It can bind to receptors, altering their signaling pathways, which may have implications in treating various diseases.

Biological Activity and Therapeutic Applications

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that it may have antimicrobial effects, making it a candidate for developing new antibiotics.

- Anticancer Activity : The compound has been evaluated for its potential anticancer properties, particularly in inhibiting tumor cell proliferation.

- Neuroprotective Effects : Given the structure's similarities to known neuroprotective agents, it is being investigated for potential applications in neurodegenerative diseases.

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological activity of related compounds and their implications:

- Study on Related Urea Derivatives : Research highlighted the importance of structural modifications in urea derivatives for enhancing biological activity. For instance, compounds with similar structures have shown varying degrees of cytotoxicity against cancer cell lines .

- Neuropharmacological Studies : Investigations into phenylpyrrolidine derivatives have demonstrated their ability to influence neurotransmitter systems, suggesting potential applications in treating mood disorders and neurodegenerative diseases .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 1-Ethyl-3-((1-phenylpyrrolidin-2-yl)methyl)urea | Ethyl group instead of methoxyethyl | Anticancer, antimicrobial |

| 1-Methyl-3-((1-phenylpyrrolidin-2-yl)methyl)urea | Methyl group; altered reactivity | Neuroprotective |

| 1-Ethyl-3-((1-phenylpyrrolidin-2-yl)methyl)thiourea | Contains sulfur; different properties | Varies; less studied |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.